molecular formula C20H24N2O5S B2672843 N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-dimethoxybenzamide CAS No. 955231-89-7

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-dimethoxybenzamide

Cat. No.: B2672843
CAS No.: 955231-89-7
M. Wt: 404.48
InChI Key: JUSUXUXAOOWRIG-UHFFFAOYSA-N
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Description

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-dimethoxybenzamide is a complex organic compound characterized by its unique structure, which includes an ethylsulfonyl group, a tetrahydroisoquinoline ring, and a dimethoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-dimethoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the Tetrahydroisoquinoline Ring: This can be achieved through Pictet-Spengler condensation of a suitable phenethylamine with an aldehyde.

    Introduction of the Ethylsulfonyl Group: This step involves the sulfonylation of the tetrahydroisoquinoline intermediate using ethylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Dimethoxybenzamide Moiety: The final step involves the coupling of the sulfonylated tetrahydroisoquinoline with 2,4-dimethoxybenzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for reagent addition and product isolation.

Chemical Reactions Analysis

Types of Reactions

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The methoxy groups on the benzamide moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfonyl group would yield a sulfone, while reduction of nitro groups would yield corresponding amines.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features, which may interact with biological targets.

    Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes, given its potential interactions with enzymes or receptors.

Mechanism of Action

The mechanism of action of N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-dimethoxybenzamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The ethylsulfonyl group could play a role in binding to the active site of an enzyme, while the tetrahydroisoquinoline ring might interact with hydrophobic pockets.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-dimethoxybenzamide
  • N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-dimethoxybenzoate

Uniqueness

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-dimethoxybenzamide is unique due to the specific combination of functional groups and the structural framework it possesses. This combination can result in distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-2,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-4-28(24,25)22-10-9-14-5-6-16(11-15(14)13-22)21-20(23)18-8-7-17(26-2)12-19(18)27-3/h5-8,11-12H,4,9-10,13H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUSUXUXAOOWRIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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